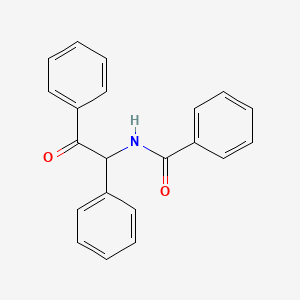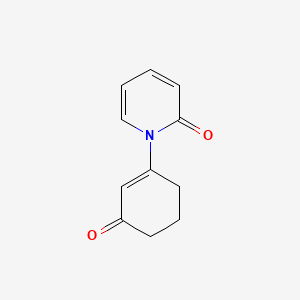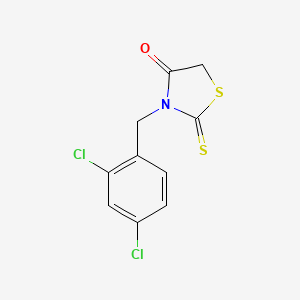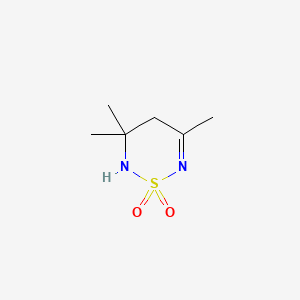
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide typically involves the reaction of cyclic imidates with taurine . This method allows for the preparation of the compound in bulk quantities. Another common method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reductive cleavage with sodium cyanoborohydride can be used to synthesize medium-sized ring azasultams.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium cyanoborohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and azasultams, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties.
Agriculture: The compound and its derivatives are investigated for their potential as fungicides and pesticides.
Mechanism of Action
The mechanism by which 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, it can act as an ATP-sensitive potassium channel opener, influencing insulin release and cardiovascular functions . The compound’s activity is often mediated through its interaction with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.
Uniqueness
2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiadiazine derivatives and potentially more versatile in its applications.
Properties
CAS No. |
73908-90-4 |
|---|---|
Molecular Formula |
C6H12N2O2S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3 |
InChI Key |
PYKLLNFDKBCHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)NC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


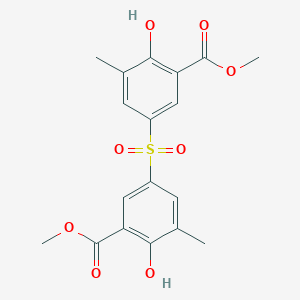
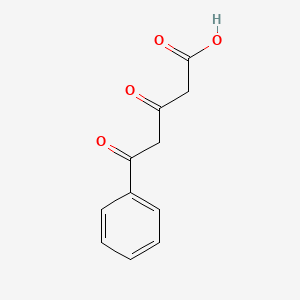
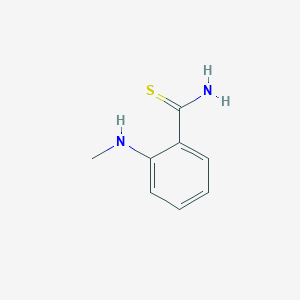
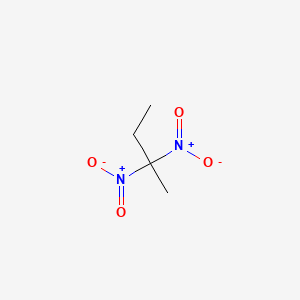
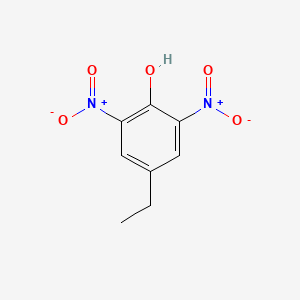
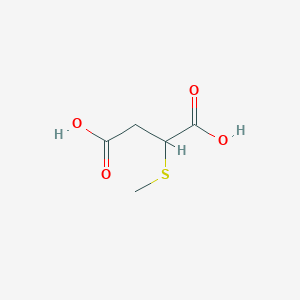
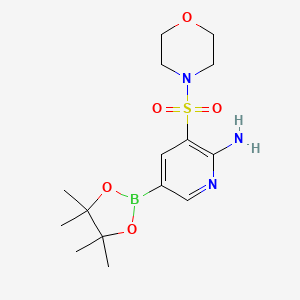
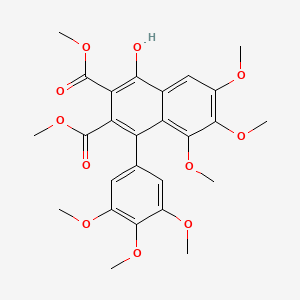
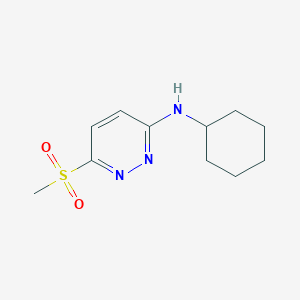
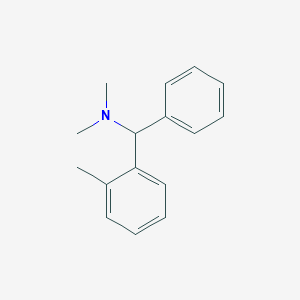
![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
